molecular formula C10H18O B14481229 Dec-2-EN-5-one CAS No. 65570-25-4

Dec-2-EN-5-one

Cat. No.: B14481229
CAS No.: 65570-25-4
M. Wt: 154.25 g/mol
InChI Key: RESIPHIPOBYJRP-UHFFFAOYSA-N
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Description

Dec-2-en-5-one is a chemical compound categorized among natural substances and extractives, with its primary research applications identified in the study of flavors and fragrances . Researchers utilize this compound in analytical and applied studies to understand the composition and properties of natural products. Its relevance in flavor and fragrance research makes it a compound of interest for profiling natural extracts and developing synthetic analogs. This product is designated For Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65570-25-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-2-en-5-one

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h4,6H,3,5,7-9H2,1-2H3

InChI Key

RESIPHIPOBYJRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC=CC

Origin of Product

United States

Advanced Spectroscopic and Analytical Methodologies for Dec 2 En 5 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationwikipedia.org

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. wikipedia.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to deduce the complete atomic connectivity and stereochemistry of Dec-2-en-5-one.

One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net In ¹³C NMR, carbon atoms in different chemical environments produce distinct signals, with their position (chemical shift) indicating the type of carbon. savemyexams.com For this compound, ten unique carbon signals are expected, corresponding to the ten carbon atoms in its structure. The carbonyl carbon (C5) is significantly deshielded, appearing far downfield, while the olefinic carbons (C2, C3) resonate in the characteristic alkene region.

The ¹H NMR spectrum provides more detailed information, including the number of different types of protons, their electronic environment, and the number of neighboring protons through spin-spin splitting. The olefinic protons on C2 and C3 exhibit characteristic chemical shifts and a coupling constant that can help determine the geometry of the double bond (cis or trans).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Dec-2-en-5-one Predicted values are based on standard chemical shift correlations. Actual values may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹H Multiplicity
C1~18.0~1.05t (triplet)
C2~148.0~6.80dt (doublet of triplets)
C3~132.0~6.10dt (doublet of triplets)
C4~40.0~2.60t (triplet)
C5~200.0--
C6~42.0~2.45t (triplet)
C7~26.0~1.60sextet
C8~22.5~1.35sextet
C9~14.0~0.90t (triplet)
C10---

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting H2 with H3, H3 with H4, and correlations along the entire butyl chain from H6 through H9, confirming the sequence of methylene (B1212753) and methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with their directly attached carbon atoms. researchgate.net An HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the ¹H signal at ~6.80 ppm to the ¹³C signal at ~148.0 ppm (C2), and the ¹H signal at ~2.45 ppm to the ¹³C signal at ~42.0 ppm (C6).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings (typically over 2-3 bonds) between carbon and proton atoms, which is vital for connecting the molecular fragments. researchgate.net Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the olefinic protons (H2, H3) and the α-methylene protons (H4) to the carbonyl carbon (C5).

Correlations from the other α-methylene protons (H6) to the carbonyl carbon (C5).

Correlations from the olefinic proton H2 to C4 and from H3 to C1.

Mass Spectrometry (MS) for Molecular and Fragment Analysisscribd.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.com This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C₁₀H₁₈O, HRMS can confirm this composition.

Molecular Formula : C₁₀H₁₈O

Nominal Mass : 154 amu

Monoisotopic (Exact) Mass : 154.135765 Da

This high level of accuracy is invaluable for confirming the identity of the synthesized or isolated compound. measurlabs.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. nationalmaglab.org For α,β-unsaturated ketones like this compound, fragmentation is often initiated by ionization of the carbonyl oxygen. acs.orgnih.gov Common fragmentation pathways include:

α-Cleavage : Cleavage of the bonds adjacent to the carbonyl group. For this compound, this could lead to the loss of a butyl radical (C₄H₉•) or a propenyl radical (CH₃CH=CH•).

McLafferty Rearrangement : This involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the β-bond. In this compound, a hydrogen from C8 could be transferred, leading to the elimination of propene (C₃H₆) and the formation of a characteristic radical cation.

Cleavage of the Alkene Chain : Fragmentation can also occur along the carbon chain, leading to a variety of smaller charged fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyedinst.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. researchgate.netelsevier.com These two methods are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. edinst.com A vibration is IR-active if it causes a change in the molecule's dipole moment, whereas it is Raman-active if it causes a change in the molecule's polarizability. edinst.com

For this compound, the key functional groups—the ketone (C=O) and the alkene (C=C)—have characteristic vibrational frequencies.

C=O Stretch : The carbonyl group of a ketone typically shows a strong absorption in the IR spectrum. In α,β-unsaturated ketones, conjugation lowers the frequency of this stretch compared to a simple aliphatic ketone. It is expected to appear in the range of 1665-1685 cm⁻¹. This peak is often weaker in the Raman spectrum.

C=C Stretch : The carbon-carbon double bond stretch in an alkene is also characteristic. Conjugation affects its position, and for a trans-alkene conjugated with a carbonyl, it typically appears in the 1620-1640 cm⁻¹ region. This stretch is often strong and sharp in the Raman spectrum. wikipedia.org

C-H Stretches : Vibrations corresponding to C-H bonds are also observed. The sp² C-H stretch of the alkene protons appears above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain appear just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
sp² C-H Stretch (alkene)3010 - 3095MediumMedium
sp³ C-H Stretch (alkyl)2850 - 2960StrongStrong
C=O Stretch (conjugated ketone)1665 - 1685StrongWeak
C=C Stretch (conjugated alkene)1620 - 1640Medium-VariableStrong
C-H Bend (alkene, trans)960 - 990StrongWeak

Characterization of Carbonyl and Alkene Functional Groups

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for the structural characterization of this compound. The presence of conjugation between the carbonyl group and the alkene significantly influences their spectroscopic signatures.

In Infrared (IR) spectroscopy , the carbonyl group (C=O) of an α,β-unsaturated ketone like this compound typically shows a strong absorption band at a lower wavenumber compared to its saturated counterpart. This shift is due to the delocalization of π-electrons across the conjugated system, which slightly weakens the C=O double bond. The C=C stretching vibration is also observable, though sometimes it can be weak. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). In ¹H NMR, the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are deshielded and appear in a characteristic downfield region. libretexts.org In ¹³C NMR, the carbonyl carbon itself is highly deshielded, appearing at a significant downfield chemical shift. tjpr.org

Expected Spectroscopic Data for this compound Functional Groups

Spectroscopic TechniqueFunctional GroupExpected Characteristic SignalReason for Signal Characteristics
Infrared (IR) SpectroscopyCarbonyl (C=O)1666–1685 cm⁻¹ (strong) libretexts.orgConjugation with the C=C bond lowers the frequency from the typical ~1715 cm⁻¹ of a saturated ketone. libretexts.org
Infrared (IR) SpectroscopyAlkene (C=C)~1610–1620 cm⁻¹ (variable intensity) researchgate.netCharacteristic stretching vibration for a carbon-carbon double bond.
¹H NMR Spectroscopyα-Protons (Hydrogens on C4)~2.0–2.5 ppm libretexts.orgDeshielding effect caused by the adjacent carbonyl group. libretexts.org
¹³C NMR SpectroscopyCarbonyl Carbon (C5)~190 ppm tjpr.orgresearchgate.netThe electrophilic nature of the carbonyl carbon results in significant deshielding.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing compounds with chromophores, which are functional groups that absorb ultraviolet or visible light. uobabylon.edu.iq The conjugated system in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

Analysis of Conjugation and Electronic Transitions

The absorption of UV radiation by this compound promotes valence electrons from a lower energy ground state to a higher energy excited state. uobabylon.edu.iqpharmatutor.org For α,β-unsaturated ketones, two primary electronic transitions are of interest:

π → π* Transition : This involves the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.ch This is a high-energy, "allowed" transition, resulting in a strong absorption band (high molar absorptivity, ε). davuniversity.org For unconjugated alkenes, this transition occurs below 200 nm, but conjugation shifts it to a longer, more easily observable wavelength. uobabylon.edu.iqpharmatutor.org

n → π* Transition : This transition moves an electron from a non-bonding orbital (the lone pair on the oxygen atom) to the π* anti-bonding molecular orbital. uzh.ch This is a lower-energy, "forbidden" transition, which results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength compared to the π → π* transition. pharmatutor.orgdavuniversity.org

The key feature of the UV-Vis spectrum for this compound is the effect of conjugation, which lowers the energy gap between the ground and excited states. This results in absorption at longer wavelengths (a bathochromic or "red" shift) compared to isolated, non-conjugated chromophores. uobabylon.edu.iq The presence of both the carbonyl and alkene in conjugation creates a new molecular orbital system where the π → π* transition is shifted into the accessible UV region (above 200 nm). uobabylon.edu.iq

Chromatographic Separation and Detection Techniques in Research

Chromatography is indispensable for isolating and quantifying this compound, especially from complex matrices like essential oils or reaction mixtures. epa.govmdpi.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. gcms.cz In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. mdpi.com

When coupled with a mass spectrometer (GC-MS), the technique provides not only separation but also structural identification. As separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. diabloanalytical.comresearchgate.net The molecular ion peak can confirm the molecular weight, while characteristic fragmentation patterns can elucidate the structure. libretexts.org

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can also be applied to the analysis of α,β-unsaturated ketones. acs.orgrsc.org A common approach involves using a reversed-phase column (such as a C18 column) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. tandfonline.comresearchgate.net

However, since the native UV absorbance of many ketones can be low, detection often requires derivatization to attach a molecule with a strong chromophore. researchgate.netnih.gov The most common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are brightly colored and absorb strongly in the UV-Vis region, allowing for sensitive detection. tandfonline.comresearchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) can further confirm the identity of the derivatized adducts. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. gcms.cz For this compound, this is done to improve volatility for GC or enhance detectability for HPLC. gcms.cznih.gov

For GC Analysis : Aldehydes and ketones can be derivatized to form more volatile and thermally stable products. gcms.czsigmaaldrich.com A widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). It reacts with the carbonyl group to form an oxime derivative. sigmaaldrich.comnih.gov This process not only increases volatility but also introduces a polyfluorinated group, which makes the derivative highly sensitive to an electron-capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry, allowing for trace-level analysis. nih.govresearchgate.netresearchgate.net

For HPLC Analysis : As mentioned, the primary strategy for HPLC is to attach a strong chromophore. The reaction with 2,4-dinitrophenylhydrazine (DNPH) is the classic method. researchgate.netnih.gov The resulting hydrazone is readily detected by a UV-Vis detector. However, care must be taken as unsaturated carbonyls can sometimes form unstable hydrazones or side products with excess DNPH. nih.gov

Summary of Derivatization Strategies for Ketone Analysis

Analytical TechniqueDerivatizing ReagentPurpose of DerivatizationResulting Product
GC, GC-MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.comnih.govIncrease volatility and detector sensitivity (ECD/NCI-MS). gcms.czresearchgate.netPFB-oxime sigmaaldrich.com
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH) tandfonline.comnih.govIntroduce a strong UV-absorbing chromophore for enhanced detection. researchgate.net2,4-Dinitrophenylhydrazone nih.gov
Pre-column and Post-column Derivatization for Detection

In chromatographic analysis, derivatization is a chemical modification technique used to alter a compound's properties to improve its separation or detection. For a compound like this compound, which lacks a strong chromophore, derivatization is essential for sensitive detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). chromatographyonline.com This process can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). greyhoundchrom.com

Pre-column Derivatization involves reacting the analyte with a derivatizing agent prior to chromatographic separation. greyhoundchrom.com This approach is widely used for ketones. nih.gov A primary advantage is that any excess reagent or by-products can be removed before injection, preventing interference with the chromatography. The resulting derivatives are often more stable and can be separated more efficiently. chromatographyonline.com Common reagents for the carbonyl group in ketones include 2,4-dinitrophenylhydrazine (DNPH), which reacts with ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives. chromatographyonline.comsltc.org These derivatives are highly UV-active, allowing for sensitive detection. Other reagents, such as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) and 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl), are used to create highly fluorescent derivatives, enabling trace-level quantification. scirp.orgscirp.org

Post-column Derivatization occurs after the analyte has been separated on the HPLC column and before it enters the detector. greyhoundchrom.com This method requires additional hardware, including a pump to deliver the reagent and a reaction coil where the analyte and reagent can mix and react. greyhoundchrom.com A key benefit is that it avoids the potential for multiple derivative products from a single analyte, which can complicate the resulting chromatogram. The reaction between the separated this compound and a reagent like phenylhydrazine (B124118) can be performed post-column. This reaction forms a phenylhydrazone, which can then be detected by mass spectrometry, aiding in the characterization of carbonyl-containing compounds in complex mixtures. researchgate.net

Table 1: Common Derivatization Reagents for Ketone Detection

Reagent Name Type Target Functional Group Detection Method Reference
2,4-Dinitrophenylhydrazine (DNPH) Pre-column Carbonyl UV chromatographyonline.com
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) Pre-column Carbonyl Fluorescence scirp.org
4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) Pre-column Hydroxyl/Carbonyl Fluorescence scirp.org
p-Nitrobenzene diazonium fluoroborate Pre-column Carbonyl UV nih.gov
2-Nitrophenylhydrazine (2-NPH) Pre-column Carbonyl DAD, MS nih.gov
Chiral Derivatization for Enantiomeric Analysis

Enantiomeric analysis is crucial for chiral molecules, which are non-superimposable mirror images of each other. While this compound is not chiral, this methodology is vital for the analysis of its chiral analogs or derivatives. The direct separation of enantiomers often requires expensive chiral stationary phases (CSPs) for chromatography. scirp.org An alternative and widely used strategy is chiral derivatization, which involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). psu.edu This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, achiral chromatographic columns in Gas Chromatography (GC) or HPLC. scirp.orgresearchgate.net The derivatization must proceed to completion without causing racemization of the analyte. The choice of CDA is critical and depends on the functional group available on the analyte. For chiral ketones, various CDAs are available that react with the carbonyl group.

For instance, reagents such as (–)-(1R)-menthyl chloroformate can be used to form diastereomeric carbamates that are resolvable on an achiral GC column. scirp.org Other effective CDAs for amines, which can be formed from ketones via reductive amination, include N-trifluoroacetyl-L-prolyl chloride (TPC). researchgate.net For chiral carboxylic acids, which can be metabolites of ketones, (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) has been used as a labeling agent, enabling the separation and sensitive detection of the resulting diastereomers by LC-MS. rhhz.netccspublishing.org.cnresearchgate.net The success of the separation depends on the structural differences between the newly formed diastereomers, allowing for their distinct retention times during analysis. psu.edu

Table 2: Selected Chiral Derivatizing Agents (CDAs) for Ketones and Related Functional Groups

Chiral Derivatizing Agent (CDA) Target Functional Group Resulting Derivative Analytical Technique Reference
(–)-(1R)-Menthyl chloroformate Amines (from ketones) Carbamates GC-MS scirp.org
N-Trifluoroacetyl-L-prolyl chloride (TPC) Amines (from ketones) Amides GC researchgate.net
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) Carboxylic Acids Amides LC-MS rhhz.netccspublishing.org.cn

Planar Chromatography (e.g., Thin-Layer Chromatography) for Screening

Planar chromatography, most commonly Thin-Layer Chromatography (TLC), is a rapid, cost-effective, and versatile technique ideal for the preliminary screening of chemical mixtures. sigmaaldrich.com It can be used to quickly assess the purity of a sample of this compound, monitor the progress of a reaction, or identify the presence of ketones in a mixture. umass.edu

In TLC, the stationary phase is a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated onto a flat carrier like a glass plate or plastic sheet. savemyexams.com A small spot of the sample solution is applied near the bottom of the plate (the baseline). umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (solvent). The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, it carries the components up the plate at different rates. umass.edu The separation is based on the differential partitioning of the components between the polar stationary phase and the mobile phase. umass.edu

Since this compound is a colorless compound, visualization of the separated spots is necessary. Several methods can be employed:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like α,β-unsaturated ketones) will appear as dark spots against a glowing green background under short-wave UV (254 nm). umass.edusavemyexams.com

Iodine Vapor: Exposing the developed plate to iodine vapor in a sealed chamber causes most organic compounds to absorb the iodine and appear as brown or yellow-brown spots. savemyexams.com

Staining Reagents: The plate can be sprayed with a chemical reagent that reacts with the analyte to produce a colored spot. For ketones like this compound, a 2,4-dinitrophenylhydrazine spray is highly effective, yielding distinct yellow or orange spots. illinois.edu Other general-use stains include phosphomolybdic acid, which visualizes a wide range of organic compounds as blue-green spots on a yellow background after heating.

Table 3: Common Visualization Methods in TLC for Ketones

Method Principle Appearance of Spot Reference
UV Light (254 nm) Fluorescence quenching by the analyte on a fluorescent plate. Dark spot on a glowing background. umass.edu
Iodine Vapor Reversible complexation or solution of iodine in the analyte. Brown or yellow-brown spot. savemyexams.com
2,4-Dinitrophenylhydrazine Spray Chemical reaction with the carbonyl group to form a colored hydrazone. Yellow to orange spot. illinois.edu

X-ray Diffraction for Single Crystal Structural Determination

The process begins with the growth of a high-quality single crystal of the compound, typically with dimensions of at least 0.1 mm. fzu.cz This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. uni-ulm.de As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. This produces a unique diffraction pattern of spots with varying intensities. fzu.cz

By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. This data is then processed using complex mathematical (Fourier transform) methods to generate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. fzu.cz From this map, the positions of individual atoms can be determined, and a complete molecular structure can be built and refined. fzu.cz While no published crystal structure for this compound itself is readily available in open literature, the analysis of a similar organic molecule would yield the crystallographic data shown in the representative table below. Such data provides an unambiguous structural proof and insight into intermolecular interactions within the crystal lattice. acs.orgrsc.org

Table 4: Representative Crystallographic Data from a Single-Crystal XRD Experiment

Parameter Example Value Description Reference
Chemical Formula C10H16O The elemental composition of the molecule. iucr.org
Formula Weight 152.23 g/mol The molar mass of the compound. iucr.org
Crystal System Monoclinic The geometric system describing the crystal lattice. chapman.edu
Space Group P21/n The symmetry group of the crystal structure. chapman.edu
a, b, c (Å) 10.54, 8.67, 11.21 The dimensions of the unit cell. acs.orgscielo.org.mx
α, β, γ (°) 90, 105.3, 90 The angles of the unit cell. acs.orgscielo.org.mx
Volume (ų) 987.5 The volume of the unit cell. scielo.org.mx
Z 4 The number of molecules per unit cell. scielo.org.mx

Theoretical and Computational Investigations of Dec 2 En 5 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like molecules. wikipedia.org For Dec-2-en-5-one, DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or def2-TZVP), can provide a detailed picture of its molecular characteristics. researchgate.netwayne.eduacs.org These calculations allow for the optimization of the molecule's geometry to find its most stable conformation and the subsequent calculation of various electronic and energetic properties. researchgate.net

The electronic structure of this compound is characterized by its conjugated system, which includes the C=C double bond and the C=O carbonyl group. This conjugation leads to delocalization of π-electrons across the O=C-C=C backbone. researchgate.net DFT calculations can precisely map the electron density distribution, revealing the polarization of the molecule. The oxygen atom, being highly electronegative, draws electron density, resulting in a partial negative charge on the oxygen and partial positive charges on the carbonyl carbon and the β-carbon of the double bond.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the molecule's reactivity. nih.gov For an enone like this compound, the HOMO is typically associated with the C=C π-bond, while the LUMO is a π* orbital distributed over the entire O=C-C=C conjugated system, with a significant coefficient on the β-carbon. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and optical properties. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

Molecular Orbital Energy (eV) Description
LUMO+1 1.35 Antibonding π* orbital
LUMO -0.98 Antibonding π* orbital, primarily on the C=C-C=O system
HOMO -6.85 Bonding π orbital, primarily on the C=C double bond
HOMO-1 -7.52 Bonding σ orbital associated with the alkyl chain

| HOMO-LUMO Gap | 5.87 | Energy difference between HOMO and LUMO |

The reactivity of this compound can be predicted using concepts derived from DFT. chemrxiv.org As an α,β-unsaturated ketone, it possesses two primary electrophilic sites: the carbonyl carbon (C5) and the β-carbon (C3). Nucleophilic attack can occur at either site, leading to 1,2-addition or 1,4-conjugate addition, respectively.

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the LUMO are excellent predictors for the site of nucleophilic attack. For most enones, the LUMO has a larger orbital coefficient on the β-carbon than on the carbonyl carbon. nih.gov This suggests that reactions controlled by orbital interactions (e.g., with soft nucleophiles) will preferentially occur at the β-carbon (1,4-addition). rsc.org

Fukui Functions: These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed, identifying the most electrophilic and nucleophilic sites. researchgate.net The Fukui function f+ highlights sites susceptible to nucleophilic attack. For α,β-unsaturated ketones, calculations consistently show that the value of f+ is highest at the β-carbon, confirming it as the most probable site for conjugate addition. chemrxiv.orgrsc.orgchemrxiv.org

Computational methods are widely used to predict spectroscopic data, which can then be used to validate experimental results or aid in structure elucidation. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. q-chem.com By analyzing the Hessian matrix (the second derivatives of energy), one can obtain the frequencies and intensities of IR-active modes. q-chem.com Key predicted absorptions would include the C=O stretch (typically predicted around 1685-1715 cm⁻¹) and the C=C stretch (around 1620-1660 cm⁻¹). libretexts.org The conjugated nature of the enone system typically results in a lower C=O stretching frequency compared to a saturated ketone. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to compute the nuclear shielding tensors. researchgate.net For this compound, predictions would show characteristic downfield shifts for the protons on the double bond (α and β protons) and a highly deshielded signal for the carbonyl carbon (typically in the 190-215 ppm range). libretexts.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (DFT) Typical Experimental Value
IR C=O Stretch (cm⁻¹) 1695 1690
IR C=C Stretch (cm⁻¹) 1630 1625
¹³C NMR C=O (ppm) 205 200-210
¹³C NMR Cβ (ppm) 145 140-150

| ¹H NMR Hβ (ppm) | 6.8 | 6.5-7.0 |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comua.pt MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.govresearchgate.net

For this compound, MD simulations can explore its conformational landscape. The flexible heptyl and ethyl groups can adopt numerous conformations, and MD can reveal the most populated and energetically favorable shapes in different environments (e.g., in a vacuum or in a solvent). Simulations can also shed light on intermolecular interactions, such as how solvent molecules like water or ethanol (B145695) arrange themselves around the polar carbonyl head and the nonpolar alkyl tail, which is crucial for understanding its solubility and reactivity in solution. ua.ptnih.gov

QSAR/QSPR Studies for Structure-Reactivity/Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate a molecule's chemical structure with its biological activity or physical properties. bioinfopublication.orgtandfonline.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, thermodynamic) for a series of related compounds and then using regression methods to find a mathematical equation that links these descriptors to an observed activity. semanticscholar.orgdovepress.com

For a class of compounds including this compound, a QSAR study could be developed to predict, for example, their antifungal activity. bioinfopublication.orgmdpi.com Descriptors such as the HOMO-LUMO gap, dipole moment, molar refractivity, and logP could be calculated for this compound and its analogs. dovepress.commdpi.com The resulting QSAR model might reveal that the biological activity is strongly related to electronic descriptors, such as the energy of the π-system, or steric factors. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

A significant application of computational chemistry is the detailed elucidation of reaction mechanisms. publish.csiro.au By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (the highest energy point along the reaction coordinate). nih.govnih.gov

For reactions involving this compound, such as a Michael addition or a NaBH₄ reduction, DFT calculations can be used to model the entire reaction pathway. nih.govnih.gov For a conjugate addition, computational analysis can compare the activation energies for the 1,2-addition versus the 1,4-addition pathways, providing a theoretical basis for the observed regioselectivity. rsc.orgworktribe.com The calculated transition state structures reveal the precise geometry of the atoms at the moment of bond-making and bond-breaking, offering a level of detail that is often inaccessible through experimental means alone. wayne.eduacs.org For instance, in a catalyzed reaction, calculations can show how the catalyst interacts with the enone to lower the activation barrier. rsc.org

Adsorption Studies on Substrates

A comprehensive search of available scientific literature and research databases did not yield any specific theoretical or computational studies on the adsorption of this compound onto any substrates. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the adsorption behavior of various molecules on different surfaces, no such research has been published specifically for this compound.

The existing body of research in computational chemistry extensively covers the adsorption of a wide range of organic and inorganic molecules. For instance, studies have detailed the adsorption of gases like CO and CO2 on nitrogen-doped TiO2 nanoparticles rsc.org, bromoacetone (B165879) on borophene nanosheets mdpi.com, and H2S on CuO(111) surfaces acs.org. These investigations often employ DFT to calculate adsorption energies, analyze bond formations, and understand the electronic interactions between the adsorbate and the substrate mdpi.comacs.orgnih.gov.

Furthermore, the adsorption of organic molecules onto various substrates is a significant area of study. Research has been conducted on the adsorption of benzene (B151609) on hematite (B75146) surfaces nih.gov, N-heterocycles on graphene mjcce.org.mk, and amoxicillin (B794) on activated carbon. These studies provide valuable insights into the mechanisms of surface interactions, which can be influenced by factors such as surface defects, curvature, and the chemical nature of both the molecule and the substrate mjcce.org.mk.

However, despite the prevalence of such computational adsorption studies, this compound has not been the subject of any publicly available research in this specific context. Therefore, no data on its adsorption energies, preferred binding sites, or the nature of its interaction with any solid surface can be provided at this time. This indicates a potential area for future research within the field of computational and theoretical chemistry.

Biological and Ecological Roles of Dec 2 En 5 One Excluding Human Health Applications

Role in Chemical Ecology and Interspecies Communication

Chemical ecology is the study of chemicals that mediate interactions between living organisms. These chemicals, known as semiochemicals, are fundamental to the communication and interaction within and between species. However, the role of Dec-2-en-5-one in this field is not documented.

Identification as a Semiochemical (e.g., Pheromone, Allelochemical)

Semiochemicals are signaling chemicals used by organisms to convey information. They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). While various isomers of decenone and related C10 unsaturated ketones have been identified as insect pheromones, a specific role for This compound as a semiochemical has not been reported in the scientific literature. There are no available research findings identifying it as a pheromone or an allelochemical in any organism.

Involvement in Plant-Insect Interactions

Plant-insect interactions are complex relationships often mediated by a sophisticated chemical language. Plants produce a vast array of volatile organic compounds to attract pollinators, deter herbivores, or attract the natural enemies of herbivores. hebmu.edu.cnscielo.br Insects, in turn, use these and their own chemical cues for host location, feeding, and reproduction. hebmu.edu.cn

Despite the importance of chemical signaling in these interactions, there is no documented evidence of This compound being produced by plants or insects as a mediator of their interactions. Research has not identified this specific compound as a plant volatile, an insect-attracting kairomone, or a defense compound in this context.

Role in Microbial Communication and Interactions

Microorganisms, including bacteria and fungi, utilize a diverse range of small molecules for cell-to-cell communication, a process often referred to as quorum sensing. nih.govbmglabtech.com These chemical signals regulate a variety of collective behaviors such as biofilm formation, virulence, and the production of secondary metabolites. bmglabtech.comoup.com

A thorough search of the literature did not yield any studies implicating This compound in microbial communication. Its function as a quorum-sensing molecule, an antibiotic, or any other type of signaling molecule in microbial ecosystems has not been described.

Biosynthetic Pathways and Enzymatic Formation in Non-Human Organisms

The biosynthesis of chemical compounds in organisms occurs through specific metabolic pathways catalyzed by enzymes. wikipedia.org For compounds like unsaturated ketones, these pathways often originate from fatty acid or polyketide metabolism.

Elucidation of Precursor Molecules and Metabolic Networks

The biosynthesis of many insect pheromones and fungal volatile compounds is known to derive from fatty acid metabolism. This process involves the modification of fatty acids through desaturation, chain-shortening (often via β-oxidation), and functional group transformations. However, the specific metabolic network and precursor molecules leading to the formation of This compound have not been elucidated in any non-human organism. Scientific literature lacks studies that trace the biosynthetic origin of this particular compound.

Characterization of Enzymes Involved in this compound Biosynthesis

The formation of specific chemical structures is dependent on the action of highly specific enzymes, such as desaturases, oxidases, reductases, and synthases. wikipedia.org While many enzymes involved in the biosynthesis of related fatty acid-derived semiochemicals have been characterized, there is no information available on the specific enzymes responsible for producing This compound . No desaturases, oxidoreductases, or other enzymes have been identified or characterized in relation to the synthesis of this compound in any biological system studied to date.

Data Tables

Table 1: Research Findings on the Semiochemical Role of this compound

Organism Semiochemical Type Research Finding
Not Applicable Not Applicable No data available in scientific literature.
Table 2: Documented Plant-Insect Interactions Mediated by this compound
Plant Species Insect Species Nature of Interaction
Not Applicable Not Applicable No data available in scientific literature.
Table 3: Biosynthetic Pathway Details for this compound
Organism/System Precursor Molecule(s) Key Enzymes Involved

Interactions with Non-Human Biological Targets (e.g., Enzymes, Receptors, Proteins)

Information regarding the direct interaction of this compound with specific non-human biological targets like enzymes, receptors, or proteins is currently limited. However, the broader class of unsaturated ketones, to which this compound belongs, is known to be biologically active.

Volatile ketones can interact with the olfactory receptors of insects. nih.govnih.gov The specific arrangement of the carbon chain, the position of the double bond, and the ketone group all contribute to how the molecule fits into a receptor, triggering a specific neural response. This can lead to attraction or repulsion. For instance, various ketones are recognized as key components of insect pheromones, influencing mating and aggregation behaviors. oup.com

Furthermore, some unsaturated ketones have been shown to possess antimicrobial properties, suggesting they can interact with and disrupt microbial enzymes or cellular structures. scielo.br For example, compounds like (E)-2-decenal have demonstrated the ability to inhibit the growth of certain fungi. scielo.br This suggests that this compound could potentially interact with microbial enzymes involved in essential metabolic pathways.

It is important to note that the biological activity of such compounds is highly specific. Minor changes in the molecular structure, such as the position of the double bond or the ketone group, can significantly alter their interaction with biological targets. Without direct experimental data on this compound, its specific interactions remain speculative.

Ecological Significance within Ecosystems

The ecological significance of a volatile organic compound like this compound is likely rooted in its role as a semiochemical—a chemical messenger that carries information between organisms. diva-portal.org These roles can be diverse, influencing interactions across different trophic levels. scielo.org.mx

Plant-Insect Interactions: Plants release a variety of volatile organic compounds, including ketones, in response to damage by herbivores. nih.gov These volatiles can serve as a defense mechanism by repelling herbivores or by attracting the natural enemies of those herbivores, such as parasitic wasps. mdpi.com While there is no direct evidence for this compound, other C10 unsaturated compounds, like (E)-2-decenal, are known to be part of the defensive secretions of some insects and can also be produced by plants. scielo.brwikipedia.org This dual origin highlights the complex chemical communication networks within ecosystems.

Insect-Insect Interactions: Unsaturated ketones are well-established as components of insect pheromones, which are crucial for communication within a species. nih.gov They can act as alarm pheromones, sex attractants, or aggregation signals. oup.comscielo.br For example, certain ketones are key components in the alarm pheromones of some ant species. oup.com The specific blend of volatile compounds is often what determines the precise behavioral response.

Microbial Interactions: Volatile organic compounds, including ketones, are also involved in microbial communication and competition. nih.gov Some microorganisms release volatile ketones that can inhibit the growth of competing bacteria or fungi. nih.gov This indicates a potential role for such compounds in shaping microbial communities in various environments, from the soil to the surfaces of plants.

Table of Potential Ecological Roles of Unsaturated Ketones

Ecological InteractionPotential Role of Unsaturated KetonesExamples of Related Compounds
Plant Defense Repelling herbivores, attracting predators of herbivores. nih.govmdpi.com(E)-2-Decenal scielo.brwikipedia.org
Insect Communication Pheromones (sex, alarm, aggregation). nih.govoup.com3-Alkanones in ants oup.com
Microbial Ecology Antimicrobial activity, inter-species signaling. nih.gov2-Octanone nih.gov

Environmental Occurrence, Distribution, and Fate of Dec 2 En 5 One

Detection and Quantification in Environmental Matrices

Specific methods for the detection and quantification of Dec-2-en-5-one in environmental samples have not been documented in readily available scientific literature. However, general analytical techniques used for volatile and semi-volatile organic compounds would be applicable.

Air: As a volatile organic compound, this compound in the air can be detected and quantified using methods established for other VOCs. wikipedia.orgrenesas.com These methods typically involve collecting air samples onto sorbent tubes, followed by thermal desorption and analysis using gas chromatography-mass spectrometry (GC-MS). wikipedia.org Infrared spectroscopy, including long-path FTIR spectrometry, is also a powerful tool for monitoring atmospheric concentrations and studying the gas-phase reactions of unsaturated ketones. copernicus.orgrsc.org

Water: In aqueous matrices, the detection of unsaturated ketones like this compound would likely employ techniques such as purge-and-trap or solid-phase extraction (SPE) to concentrate the analyte, followed by GC-MS analysis. who.int For certain organic compounds in water, specialized sensors and automated discrete analyzers are also used, which can be adapted for specific target molecules. rsc.orgthermofisher.com The limit of detection would depend on the specific method developed and the complexity of the water sample (e.g., drinking water, wastewater, or surface water). who.int

Soil: Analysis of this compound in soil and sediment would require an initial extraction step using an appropriate solvent, followed by clean-up procedures to remove interfering substances from the complex matrix. theauthoritynj.commdpi.com The final determination is typically performed by GC-MS. mdpi.com Standardized protocols exist for sampling and analyzing various organic pollutants in soil to ensure data quality and comparability. ontario.cadbca.wa.gov.au

There is no available data on the detection or quantification of this compound in any non-human organisms. The study of chemical accumulation in biota is critical for understanding biomagnification potential. europa.eu General procedures for analyzing organic contaminants in biological tissues involve extraction with organic solvents, lipid removal, and analysis by sensitive instrumentation like GC-MS. nih.gov Such methods would need to be specifically adapted and validated for this compound. The European Union and other bodies have established frameworks for the protection of animals used for scientific purposes, which would apply to any new ecotoxicological testing. europa.eucoe.int

Environmental Transport and Distribution Modeling

Environmental fate models are used to predict how a chemical will move between and distribute into different environmental compartments (air, water, soil, biota). These models use the physical and chemical properties of a substance, such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow), along with environmental parameters to estimate its distribution.

No specific modeling studies for this compound are available. To model its fate, key physical-chemical properties would first need to be determined experimentally or through estimation methods like Quantitative Structure-Activity Relationships (QSAR). Based on its structure as a 10-carbon unsaturated ketone, it would be expected to have moderate volatility and low to moderate water solubility. These properties suggest it could partition between air, water, and soil compartments. Its potential to be transported over long distances would depend on its atmospheric lifetime, which is governed by its degradation rates (e.g., via photolysis and reaction with OH radicals).

Ecological Risk Assessment (Excluding Human Health Risks)

The ecological risk assessment for this compound is currently hampered by a significant lack of specific data for this compound. To provide a preliminary evaluation, this section will draw upon information from structurally similar C10 unsaturated carbonyl compounds. It is crucial to note that these are estimations, and dedicated research on this compound is necessary for a definitive risk profile.

Ecological risk assessment is a process to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. In the context of this compound, the assessment would focus on its potential impact on various trophic levels within an ecosystem, from microorganisms to vertebrates.

Ecotoxicity Data

No specific ecotoxicity data for this compound are available. However, data for related C10 compounds and other α,β-unsaturated aldehydes and ketones can provide an indication of potential hazards. For instance, α,β-unsaturated carbonyls are known to be reactive and can exert toxicity through various mechanisms, including Michael addition reactions with biological macromolecules. science.gov

The toxicity of C7-C12 α,β-unsaturated aldehydes has been observed to decrease with increasing carbon chain length. industrialchemicals.gov.au These compounds are generally considered to have the potential for skin sensitization and may cause systemic effects at high concentrations. industrialchemicals.gov.au

Table 1: Ecotoxicity Data for Structurally Similar Compounds

Test OrganismCompoundEndpointValueReference
FishC8-C18 Alkyl EstersAcute ToxicityLow europa.eu
Aquatic InvertebratesD-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivativesAcute ToxicityToxic industrialchemicals.gov.au
AlgaeD-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivativesAcute ToxicityToxic industrialchemicals.gov.au

This table is illustrative and based on data for structurally related compounds. Specific testing on this compound is required for accurate assessment.

Environmental Fate and Transport

The environmental fate of a chemical influences its concentration and persistence in various environmental compartments, which is a key component of an ecological risk assessment.

Biodegradation: The biodegradation of ketones can occur via hydroxylation to form an aldehyde and a carboxylic acid, which are then further degraded. mst.dk For unsaturated compounds, the double bond introduces a point of potential enzymatic attack. It is anticipated that this compound would be biodegradable, although the rate is unknown.

Atmospheric Fate: In the atmosphere, vapor-phase this compound would likely be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for a similar compound, Multisol C10 acid, is approximately 1.9 days. atamanchemicals.com

Soil and Water Fate: The mobility and fate in soil and water are influenced by factors like water solubility and the octanol-water partition coefficient (Kow). For a related compound, (Z)-dec-5-en-2-one, the computed XLogP3 is 2.7, suggesting a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. nih.gov

Table 2: Predicted Environmental Fate of this compound

Environmental CompartmentPredicted FateBasis of Prediction
AtmosphereDegradation by hydroxyl radicalsData on Multisol C10 acid atamanchemicals.com
SoilModerate adsorption to organic matter; likely biodegradableXLogP3 of (Z)-dec-5-en-2-one nih.gov; General ketone biodegradation pathways mst.dk
WaterModerate potential for bioaccumulation; likely biodegradableXLogP3 of (Z)-dec-5-en-2-one nih.gov; General ketone biodegradation pathways mst.dk

This table represents predictions based on structurally similar compounds and general chemical principles. Experimental data for this compound are needed for verification.

Risk Characterization

A risk characterization integrates the ecotoxicity and exposure data to estimate the likelihood of adverse effects. Given the absence of specific data for this compound, a quantitative risk characterization is not possible.

Qualitatively, as a C10 unsaturated ketone, this compound may pose a risk to aquatic organisms due to its potential for moderate toxicity and bioaccumulation. The extent of this risk would depend on its environmental concentration, which is currently unknown. Its relatively short estimated atmospheric half-life suggests that long-range atmospheric transport and deposition may be limited.

Further research is essential to determine the Predicted No-Effect Concentration (PNEC) and the Predicted Environmental Concentration (PEC) for this compound to conduct a meaningful ecological risk assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.